Cas no 100238-42-4 (4-(2-(Piperidin-1-YL)ethoxy)phenol)

4-(2-(ピペリジン-1-イル)エトキシ)フェノールは、有機合成化学において重要な中間体として利用される化合物です。その構造的特徴として、フェノール基とピペリジン環がエーテル結合を介して連結されており、優れた分子設計の柔軟性を有しています。この化合物は医薬品開発分野で特に有用で、標的分子への結合親和性を高めるための修飾基としての応用が可能です。また、比較的高い安定性と溶解性を示すため、実験操作が容易という利点があります。さらに、官能基の反応性を利用して多様な誘導体合成への展開が期待できる点も、研究者にとって価値のある特性です。

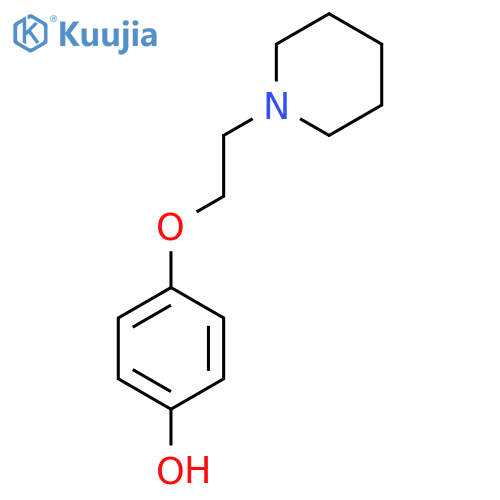

100238-42-4 structure

商品名:4-(2-(Piperidin-1-YL)ethoxy)phenol

CAS番号:100238-42-4

MF:C13H19NO2

メガワット:221.29546380043

MDL:MFCD06410831

CID:124016

PubChem ID:10609021

4-(2-(Piperidin-1-YL)ethoxy)phenol 化学的及び物理的性質

名前と識別子

-

- Phenol,4-[2-(1-piperidinyl)ethoxy]-

- 4-(2-(PIPERIDIN-1-YL)ETHOXY)PHENOL

- 4-(2-piperidin-1-ylethoxy)phenol

- 4-[2-(1-PIPERIDINYL)ETHOXY] PHENOL

- 4-(2-(1-piperidinyl)ethoxy)-phenol

- 4-(2-piperidin-1-yl-ethoxy)-phenol

- 4-(2-piperidinoethoxy)phenol

- 4-(2-piperidino-ethoxy)-phenol

- 4-(2-piperidinylethoxy)phenol

- 4-phenol

- AB24954

- ACMC-1BPG3

- AG-D-04736

- CTK3J8675

- SureCN699174

- 4-[2-(1-piperidinyl)ethoxy]Phenol

- 4-(2-(1-piperidinyl)ethoxy]-phenol

- 4-[2-(Piperidin-1-yl)ethoxy]phenol

- XGMJHNYRDUELOH-UHFFFAOYSA-N

- 4-(2-piperidin-1-yl-ethoxy)phenol

- 4-(2-(1

- 100238-42-4

- SCHEMBL699174

- DTXSID30442454

- 4-(2-(1-piperidinyl) ethoxy)-phenol

- MFCD06410831

- AC-13543

- FT-0765406

- AS-62515

- CS-0492194

- AKOS009314928

- Phenol, 4-[2-(1-piperidinyl)ethoxy]-

- EN300-58636

- DA-21655

- A11808

- 4-(2-(Piperidin-1-YL)ethoxy)phenol

-

- MDL: MFCD06410831

- インチ: 1S/C13H19NO2/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2

- InChIKey: XGMJHNYRDUELOH-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(=CC=1)O)CCN1CCCCC1

計算された属性

- せいみつぶんしりょう: 221.14200

- どういたいしつりょう: 221.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 32.7

じっけんとくせい

- 密度みつど: 1.096±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(4.9 g/l)(25ºC)、

- PSA: 32.70000

- LogP: 2.19480

4-(2-(Piperidin-1-YL)ethoxy)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D744789-100mg |

Phenol, 4-[2-(1-piperidinyl)ethoxy]- |

100238-42-4 | 95% | 100mg |

$195 | 2024-07-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-336238-1 g |

4-[2-(1-Piperidinyl)ethoxy] phenol, |

100238-42-4 | ≥95% | 1g |

¥2,858.00 | 2023-07-11 | |

| Enamine | EN300-58636-1.0g |

4-[2-(piperidin-1-yl)ethoxy]phenol |

100238-42-4 | 95% | 1g |

$466.0 | 2023-05-25 | |

| Enamine | EN300-58636-5.0g |

4-[2-(piperidin-1-yl)ethoxy]phenol |

100238-42-4 | 95% | 5g |

$1283.0 | 2023-05-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P905765-1g |

4-(2-(piperidin-1-yl)ethoxy)phenol |

100238-42-4 | 97% | 1g |

1,321.20 | 2021-05-17 | |

| 1PlusChem | 1P0001T0-100mg |

Phenol, 4-[2-(1-piperidinyl)ethoxy]- |

100238-42-4 | 95% | 100mg |

$96.00 | 2025-02-18 | |

| 1PlusChem | 1P0001T0-250mg |

Phenol, 4-[2-(1-piperidinyl)ethoxy]- |

100238-42-4 | 95% | 250mg |

$160.00 | 2023-12-27 | |

| 1PlusChem | 1P0001T0-1g |

Phenol, 4-[2-(1-piperidinyl)ethoxy]- |

100238-42-4 | 95% | 1g |

$590.00 | 2025-02-18 | |

| eNovation Chemicals LLC | D744789-100mg |

Phenol, 4-[2-(1-piperidinyl)ethoxy]- |

100238-42-4 | 95% | 100mg |

$195 | 2025-02-18 | |

| eNovation Chemicals LLC | D744789-500mg |

Phenol, 4-[2-(1-piperidinyl)ethoxy]- |

100238-42-4 | 95% | 500mg |

$520 | 2025-02-18 |

4-(2-(Piperidin-1-YL)ethoxy)phenol 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

100238-42-4 (4-(2-(Piperidin-1-YL)ethoxy)phenol) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100238-42-4)4-(2-(Piperidin-1-YL)ethoxy)phenol

清らかである:99%

はかる:1g

価格 ($):179